molecular formula C12H19NO6 B2720892 3-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 2138199-35-4

3-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2720892
CAS No.: 2138199-35-4
M. Wt: 273.285
InChI Key: KHKXCXOXPYWOKE-UHFFFAOYSA-N
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Description

3-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. Its intricate structure includes a pyrrolidine ring, a methoxycarbonyl group, and a (2-methylpropan-2-yl)oxycarbonyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of amino acids or their derivatives under acidic or basic conditions. The methoxycarbonyl and (2-methylpropan-2-yl)oxycarbonyl groups are then introduced through esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the pyrrolidine ring to pyrrolidone.

  • Reduction: : Reduction of the carbonyl groups to hydroxyl groups.

  • Substitution: : Replacement of the methoxycarbonyl or (2-methylpropan-2-yl)oxycarbonyl groups with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Pyrrolidone derivatives.

  • Reduction: : Hydroxylated derivatives.

  • Substitution: : A wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme-substrate interactions or as a probe to investigate metabolic pathways.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. Its structural complexity and reactivity could make it a candidate for drug design and synthesis.

Industry

In industry, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxycarbonyl-1-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

  • 3-Methoxycarbonyl-1-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid

  • 3-Methoxycarbonyl-1-(propoxycarbonyl)pyrrolidine-3-carboxylic acid

Uniqueness

The uniqueness of 3-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid lies in its specific combination of functional groups and the steric hindrance provided by the (2-methylpropan-2-yl) group

Properties

IUPAC Name

3-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-11(2,3)19-10(17)13-6-5-12(7-13,8(14)15)9(16)18-4/h5-7H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKXCXOXPYWOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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